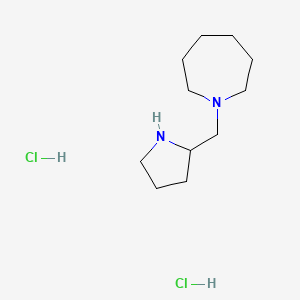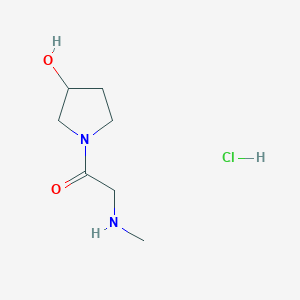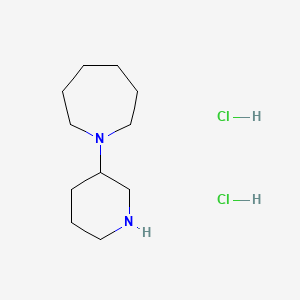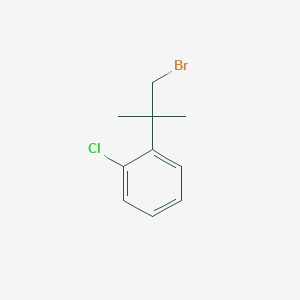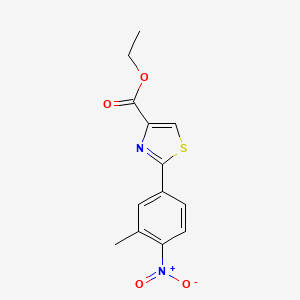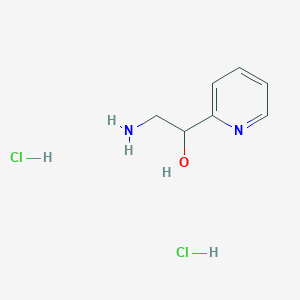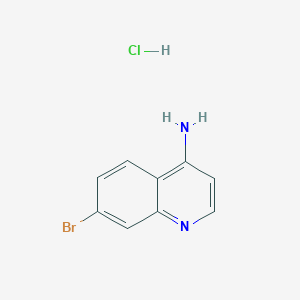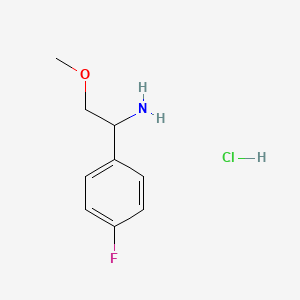
Chlorhydrate de 1-(4-fluorophényl)-2-méthoxyéthan-1-amine
Vue d'ensemble
Description
This compound contains a fluorophenyl group, a methoxyethanamine group, and a hydrochloride group. Fluorophenyl groups are common in many pharmaceuticals due to the unique properties of fluorine. Methoxyethanamine is a type of amine, which are often found in proteins and other important biological molecules. The hydrochloride group likely makes this compound a salt, which could affect its solubility and stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with 2-methoxyethanamine. This could potentially be achieved through a nucleophilic substitution or addition reaction, depending on the specific starting materials used .Molecular Structure Analysis
The molecular structure of this compound would consist of a 4-fluorophenyl group attached to a 2-methoxyethanamine group. The presence of the fluorine atom could potentially influence the electronic structure of the molecule due to its high electronegativity .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution or addition reactions, or it could be protonated to form a positively charged ammonium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, as a hydrochloride salt, it is likely to be soluble in water. The presence of the fluorine atom could also affect its chemical reactivity .Applications De Recherche Scientifique
Produits pharmaceutiques
Ce composé pourrait potentiellement être utilisé comme intermédiaire chimique dans l'industrie pharmaceutique . Par exemple, des composés apparentés comme le chlorhydrate de 4-fluorophénylhydrazine sont utilisés dans la synthèse de médicaments tryptaminiques, qui sont utilisés dans le traitement des migraines et des céphalées de Horton .
Produits agrochimiques
Il pourrait également être utilisé dans la préparation de produits agrochimiques . Les produits agrochimiques comprennent les pesticides, les engrais et autres produits chimiques utilisés en agriculture.
Chimie analytique
Des composés comme celui-ci peuvent être utilisés pour détecter les sucres et les aldéhydes en chimie analytique . Ils peuvent réagir avec ces substances pour produire un changement de couleur, ce qui les rend utiles pour l'analyse qualitative et quantitative.
Cathinones synthétiques
Le composé pourrait potentiellement être utilisé dans la synthèse de nouvelles substances psychoactives, en particulier les cathinones synthétiques . Les cathinones synthétiques sont une classe de médicaments qui ont des propriétés psychoactives similaires à celles des amphétamines.
Recherche en neurosciences
Compte tenu de ses propriétés psychoactives potentielles, ce composé pourrait être utilisé dans la recherche en neurosciences pour étudier les effets des cathinones synthétiques sur le cerveau et le système nerveux .
Sciences forensiques
En tant que cathinone synthétique potentiel, ce composé pourrait être d'intérêt en sciences forensiques. Il pourrait être utilisé pour développer de nouvelles méthodes de détection des cathinones synthétiques dans les échantillons biologiques ou sur les scènes de crime .
Mécanisme D'action
Target of Action
It’s structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .
Mode of Action
Based on the similarity to flunarizine, it may interact with calcium channels, histamine receptors, serotonin receptors, and dopamine d2 receptors . The interaction with these targets can lead to changes in cellular signaling and function.
Biochemical Pathways
Given its potential interaction with calcium channels, histamine receptors, serotonin receptors, and dopamine d2 receptors, it may influence a variety of biochemical pathways related to these targets .
Pharmacokinetics
Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . It readily passes the blood-brain barrier. When given daily, a steady state is reached after five to eight weeks .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYRDMYMGFBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


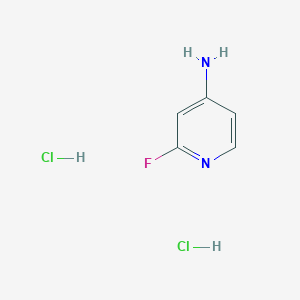
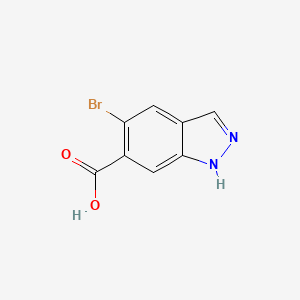
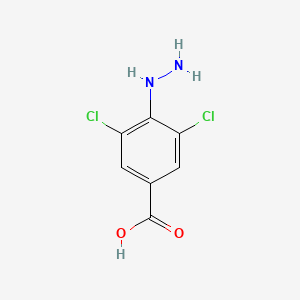
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
